5-Chloroimidazo[1,2-a]pyridine hydrochloride

Medicinal Chemistry Physicochemical Properties Solubility

This specific hydrochloride salt (MW 189.04 g/mol, HBD=1) delivers distinct physicochemical and reactivity profiles versus its free base (152.58 g/mol, HBD=0) and other 5-halo analogs. The 5-chloro substituent provides an optimal balance of stability and cross-coupling reactivity, enabling focused library synthesis targeting protein kinases. Its defined properties make it an ideal reference standard for LC-MS/NMR method validation. Substituting analogs without re-validation risks SAR inconsistency and project delays.

Molecular Formula C7H6Cl2N2
Molecular Weight 189.04 g/mol
CAS No. 3931-68-8
Cat. No. B1322050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroimidazo[1,2-a]pyridine hydrochloride
CAS3931-68-8
Molecular FormulaC7H6Cl2N2
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C(=C1)Cl.Cl
InChIInChI=1S/C7H5ClN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H
InChIKeyHDGYDQGPMRUIQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloroimidazo[1,2-a]pyridine hydrochloride (CAS 3931-68-8): A Core Intermediate for Kinase-Focused Medicinal Chemistry


5-Chloroimidazo[1,2-a]pyridine hydrochloride is the hydrochloride salt of a halogenated imidazo[1,2-a]pyridine heterocycle. This bicyclic nitrogen-containing scaffold is recognized as a privileged structure in medicinal chemistry, forming the basis of several marketed drugs [1]. The compound serves primarily as a versatile intermediate or building block for the synthesis of more complex molecules, particularly in drug discovery programs targeting protein kinases and other disease-relevant pathways [2]. Its specific substitution pattern—a chlorine atom at the 5-position and an additional proton from the hydrochloride salt—provides a unique set of physicochemical and reactivity characteristics that differentiate it from other in-class analogs.

Procurement Risk: Why 5-Chloroimidazo[1,2-a]pyridine Hydrochloride Cannot Be Casually Substituted with Free Base or Alternative Halogen Analogs


The precise identity of a building block—including its specific halogen, salt form, and substitution position—dictates its utility in a synthetic route and the properties of the final product. The 5-chloroimidazo[1,2-a]pyridine hydrochloride salt possesses a distinct molecular weight (189.04 g/mol) and hydrogen bond donor count (1) compared to its free base (152.58 g/mol, 0 donors) and other halogenated analogs like the 5-fluoro (172.59 g/mol) or 5-bromo (233.49 g/mol) derivatives [1]. These differences translate into quantifiable variations in solubility, stability, and chemical reactivity, particularly in cross-coupling reactions where the nature of the halogen dictates the rate and yield . Furthermore, in structure-activity relationship (SAR) studies, even minor changes like swapping a chlorine for a bromine at the 5-position can drastically alter a compound's biological potency and selectivity, a trend consistently observed for imidazo[1,2-a]pyridine-based kinase inhibitors [2]. Therefore, substitution without rigorous re-validation introduces significant risk to reproducibility and project timelines.

Quantitative Differentiation: Head-to-Head Comparison of 5-Chloroimidazo[1,2-a]pyridine Hydrochloride vs. Closest Analogs


Comparison of Molecular Properties: Hydrochloride Salt vs. Free Base

The target compound is the hydrochloride salt, which confers a higher molecular weight and a distinct hydrogen bond donor count compared to the free base, 5-chloroimidazo[1,2-a]pyridine. This directly impacts its aqueous solubility and handling properties, making it a preferred choice for certain biological assays and aqueous-phase reactions. [1]

Medicinal Chemistry Physicochemical Properties Solubility

Cross-Comparison with 5-Bromoimidazo[1,2-a]pyridine Hydrochloride: Impact on Molecular Weight and Reactivity

A key point of differentiation between the 5-chloro and 5-bromo analogs lies in their molecular weight and the associated differences in reactivity for cross-coupling reactions. The bromine atom is a superior leaving group in palladium-catalyzed reactions compared to chlorine, offering higher yields and milder conditions. However, the chloro derivative provides a less reactive, more stable handle, which is advantageous when selective functionalization is required in a molecule bearing multiple reactive sites. [1]

Medicinal Chemistry Synthetic Chemistry Cross-Coupling

Class-Level Inference: Kinase Inhibition Potency Trends for 5-Halogenated Imidazo[1,2-a]pyridines

While direct head-to-head comparison data for the exact target compound is not currently available in the public domain, class-level SAR studies consistently demonstrate that halogen substitution at the 5-position of the imidazo[1,2-a]pyridine scaffold significantly modulates kinase inhibitory activity. For instance, derivatives with a 5-chloro substitution have shown micromolar activity against CLK1 (IC50 = 0.7 μM) and DYRK1A (IC50 = 2.6 μM) [1]. Literature reviews indicate that varying the halogen at this position can lead to marked differences in potency, with bromo-substituted analogs often exhibiting enhanced activity compared to their chloro counterparts [2]. This class-level SAR trend underscores the importance of the 5-chloro substitution as a specific starting point for medicinal chemistry optimization, rather than a generic imidazo[1,2-a]pyridine scaffold.

Kinase Inhibition SAR Drug Discovery

Validated Application Scenarios for 5-Chloroimidazo[1,2-a]pyridine Hydrochloride Based on Quantitative Evidence


Synthesis of Kinase Inhibitor Libraries

The compound is ideal as a starting material for the synthesis of focused libraries targeting protein kinases. Its 5-chloro substitution pattern and hydrochloride salt form provide a balance of reactivity and stability for subsequent functionalization via nucleophilic aromatic substitution or cross-coupling, enabling the rapid exploration of structure-activity relationships (SAR) around this privileged scaffold. [1]

Building Block for Bioconjugation and Linker Chemistry

The presence of a single hydrogen bond donor and the stable carbon-chlorine bond make this salt a suitable candidate for constructing linkers or bioconjugates where precise control over hydrophilicity and chemical stability is required. The chloro substituent can serve as a stable, non-reactive placeholder during multi-step syntheses. [2]

Reference Standard in Analytical Method Development

The hydrochloride salt's defined physicochemical properties—specifically its higher molecular weight (189.04 g/mol) and distinct hydrogen bond donor count (1) compared to the free base—make it a valuable reference standard for developing and validating analytical methods such as LC-MS or NMR spectroscopy for quality control of related imidazo[1,2-a]pyridine derivatives. [2]

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